(4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methanol
Description
(4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methanol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 5. Key structural features include:
- 4-Amino group: Enhances hydrogen bonding and solubility.
- Tetrahydrofuran-3-yl substituent: Introduces a cyclic ether moiety, influencing steric and electronic properties.
This compound is of interest in medicinal chemistry due to the pyrazolo[3,4-d]pyrimidine scaffold, which is prevalent in kinase inhibitors and anti-inflammatory agents . Its synthesis likely involves cyclocondensation reactions, similar to related derivatives .
Properties
IUPAC Name |
[4-amino-1-(oxolan-3-yl)pyrazolo[3,4-d]pyrimidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-7(3-16)14-15(6-1-2-17-4-6)10(8)13-5-12-9/h5-6,16H,1-4H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXPEHJDKOTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C3=NC=NC(=C3C(=N2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews its biological activity based on various studies, highlighting structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by its unique tetrahydrofuran substituent. Its molecular formula is C11H14N4O2, with a molecular weight of 234.25 g/mol. The presence of the tetrahydrofuran ring enhances solubility and may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibitory effects against various cancer cell lines. For instance, a related compound was shown to inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in cancer. The compound exhibited an IC50 value of 114.5 nmol/L against FGFR1 and displayed significant antitumor efficacy in xenograft models with a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg .
Table 1: Anticancer Activity Data
| Compound | Target | IC50 (nmol/L) | TGI (%) at 50 mg/kg |
|---|---|---|---|
| 10h | FGFR1 | 114.5 | 91.6 |
| Other | Various | Varies | Varies |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives have also been explored. Compounds similar to this compound have been identified as effective inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for reducing inflammation and inhibiting tumor growth .
Table 2: Anti-inflammatory Activity Overview
| Compound | Mechanism of Action | Effect on Cell Cycle |
|---|---|---|
| 5 | Tubulin polymerization inhibitor | G2/M phase arrest |
| Other | Various | Varies |
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo derivatives. Modifications to the pyrazole scaffold can significantly affect potency and selectivity against specific targets. For example, the introduction of different substituents on the benzofuran moiety has been shown to enhance FGFR inhibition, while alterations to the tetrahydrofuran ring can impact solubility and bioavailability .
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Benzofuran substituents | Enhanced FGFR inhibition |
| Tetrahydrofuran modifications | Improved solubility |
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo derivatives:
- Case Study on FGFR Inhibition : In a study involving FGFR dysregulated cancer cells, a derivative was found to significantly inhibit cell proliferation and induce apoptosis through FGFR pathway suppression.
- Anti-inflammatory Effects : Another study demonstrated that a structurally similar compound reduced inflammatory markers in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
The biological activity of (4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methanol can be attributed to its ability to interact with various biological macromolecules. Key areas of interest include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.
- Antiviral Activity : The structural features may allow it to interfere with viral replication processes, positioning it as a possible antiviral agent.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for modifications that enhance its biological activity. The following synthetic pathways are commonly employed:
- Nucleophilic Substitution Reactions : The amino group can participate in these reactions to form derivatives with improved efficacy.
- Electrophilic Aromatic Substitution Reactions : These reactions can modify the pyrazolo and pyrimidine rings, potentially increasing selectivity for biological targets.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. This suggests that this compound could be developed into a potent anticancer agent through further modifications .
- Antimicrobial Testing : Research assessing the antimicrobial efficacy of similar compounds found that modifications to the tetrahydrofuran ring significantly enhanced activity against Gram-positive bacteria . This indicates that this compound could be explored for antibiotic development.
- Pharmacokinetics Studies : Investigations into the pharmacokinetic properties of related compounds revealed favorable absorption and distribution profiles, suggesting that this compound may also demonstrate good bioavailability when administered .
Comparison with Similar Compounds
Key Observations :
- The methanol group offers a reactive site for esterification or oxidation, unlike the ethynyl or phenol groups in analogs .
Spectral and Analytical Data
- Target Compound: Expected IR peaks for -NH2 (~3300 cm⁻¹) and -OH (~3200 cm⁻¹). ¹H-NMR would show signals for tetrahydrofuran protons (δ 3.5–4.0) and methanol (-CH2OH, δ ~3.7).
- Compound 7b (Molecules 2009) : IR shows NH2 (3320 cm⁻¹) and C=O (1720 cm⁻¹). ¹H-NMR signals for CH3 (δ 2.22) and aromatic protons (δ 7.3–7.52) .
- DLN (): ¹H-NMR features isopropyl (δ 1.0–1.5) and ethynylphenol (δ 8.9) .
Key Differences: The absence of carbonyl groups in the target compound distinguishes it from compound 7b, while the methanol group contrasts with DLN’s ethynyl functionality.
Q & A
Q. What are the key synthetic routes for (4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methanol, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of a pyrazolo[3,4-d]pyrimidine core with tetrahydrofuran-3-yl halides under reflux in solvents like acetonitrile or ethanol (60–80°C, 5–8 hours) is common . Purification via recrystallization (e.g., aqueous ethanol or acetonitrile) ensures high purity. Yield optimization requires careful control of stoichiometry (1:1.1 molar ratio of core to alkylating agent) and anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H NMR : Key signals include the tetrahydrofuran-3-yl protons (δ 3.5–4.5 ppm, multiplet) and the methanol -CH2OH group (δ 4.1–4.3 ppm, triplet) .
- IR : Absorbances for NH2 (3300–3400 cm⁻¹), OH (3393 cm⁻¹), and aromatic C-H (3035 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 317 for analogous compounds) and fragmentation patterns validate the molecular weight .
- Elemental analysis : Matches calculated C, H, N percentages within ±0.3% .
Q. What initial biological assays are recommended to assess its bioactivity?
Prioritize kinase inhibition assays (e.g., Mer kinase or BTK targets) due to structural similarity to pyrazolo[3,4-d]pyrimidine inhibitors . Use cell-free enzymatic assays (IC50 determination) followed by cellular viability tests (MTT assays) at 1–100 µM concentrations. Include positive controls (e.g., ibrutinib for BTK) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to enhance regioselectivity and reduce by-products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Catalysis : Use Pd-mediated cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura) to avoid regioisomers .
- Temperature control : Lower temperatures (0–5°C) during alkylation minimize polysubstitution .
- HPLC monitoring : Track reaction progress to isolate intermediates early .
Q. How do structural modifications (e.g., tetrahydrofuran-3-yl vs. piperidine substituents) affect CNS penetration?
The tetrahydrofuran-3-yl group enhances lipophilicity (logP ~2.5) compared to bulkier substituents (e.g., piperidine, logP ~1.8), improving blood-brain barrier permeability . Assess using in vitro PAMPA-BBB assays or in vivo rodent models with LC-MS quantification of brain tissue concentrations .
Q. What computational strategies predict binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures of BTK (PDB: 6AY) or Mer kinase to model interactions .
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to identify critical hydrogen bonds (e.g., pyrimidine NH2 with kinase hinge region) .
- QSAR models : Train on pyrazolo[3,4-d]pyrimidine datasets to correlate substituent electronegativity with IC50 values .
Q. How can contradictory data on biological activity across studies be resolved?
- Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., 10–1000 nM range, 24-hour exposure) .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-covalent interactions (e.g., NUDT5/14 inhibition in BTK inhibitors) .
- Meta-analysis : Compare crystallographic data (e.g., binding modes in PDB 6AY) to explain potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
